(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a synthetic compound known for its unique bicyclic structure. This compound is of significant interest in the field of organic chemistry and pharmaceutical research due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
The synthesis of (1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate involves multiple steps, including substitution reactions, cyanation, and deprotection processesIndustrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to facilitate the reactions.
Analyse Chemischer Reaktionen
(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Wissenschaftliche Forschungsanwendungen
(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly protease inhibitors used in the treatment of diseases like hepatitis C.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of various chemical products and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. It acts as a functional analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and functions as a GABAB receptor agonist. By binding to and activating these receptors in the central nervous system, it mimics the effects of GABA, leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other similar compounds, such as:
(1r,2r,5s)-Baclofen hydrochloride: This compound shares a similar bicyclic structure and is also a GABAB receptor agonist.
3-Azabicyclo[3.1.1]heptanes: These compounds have a similar core structure and are used as bioisosteres in drug design.
2-Azabicyclo[3.2.1]octanes: These nitrogen-containing heterocycles are used in drug discovery and have unique structural properties.
The uniqueness of this compound lies in its specific configuration and its role as an intermediate in the synthesis of important pharmaceuticals.
Eigenschaften
Molekularformel |
C7H11NO2 |
---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-5-2-4(5)3-8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6-/m1/s1 |
InChI-Schlüssel |
XRILGDCLXWSSHU-HSUXUTPPSA-N |
Isomerische SMILES |
COC(=O)[C@H]1[C@@H]2C[C@@H]2CN1 |
Kanonische SMILES |
COC(=O)C1C2CC2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.